2-Fluoro-6-(pyrrolidin-1-yl)aniline
Overview
Description
2-Fluoro-6-(pyrrolidin-1-yl)aniline is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Docking and Structure–Activity Relationship Studies
2-Fluoro-6-(pyrrolidin-1-yl)aniline and its derivatives have been studied for their potential as kinase inhibitors. One research focused on docking and quantitative structure–activity relationship (QSAR) studies for specific fluoro-aniline derivatives, analyzing their interactions and inhibitory activities with c-Met kinase. The study leveraged advanced techniques like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR) with topological vectors to predict biological activities and understand the molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Coordination Polymers and Crystal Structure Analysis
Another area of application involves the synthesis of coordination polymers containing fluoro-aniline ligands. Research has been conducted on creating new coordination polymers with metals like Hg(II) and Cd(II), using fluoro-aniline ligands, analyzed through various methods including FT-IR spectroscopy, elemental and thermogravimetric analyses, and X-ray crystallographic studies. This research provides valuable insights into the role of weak intermolecular interactions in nano-supramolecular assembly (Hajiashrafi et al., 2015).
Directing Group in C-H Bond Amination
This compound derivatives have also been explored as a directing group in C-H bond amination processes. One study highlighted the use of such a compound in promoting C-H amination mediated by cupric acetate. This research underscores the potential of these compounds in facilitating the amination of benzamide derivatives, expanding the scope of synthetic chemistry applications (Zhao et al., 2017).
Fluorogenic Reactions and Ligand Substitution Monitoring
The compound and its related derivatives have been used in monitoring ligand substitution in metal complexes. One study detailed the synthesis of diimine and NHC metal complexes using fluoro-aniline derivatives, observing fluorogenic reactions and identifying potential applications in detecting gases like hydrogen (Halter et al., 2019).
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, such as 2-fluoro-6-(pyrrolidin-1-yl)aniline, are often used in the synthesis of various pharmaceutical compounds .
Mode of Action
It is known that pyrrolidine derivatives can influence the activity of various enzymes and receptors in the body, potentially altering cellular processes .
Biochemical Pathways
It is known that pyrrolidine derivatives can interact with various biochemical pathways, potentially influencing cellular processes .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
It is known that pyrrolidine derivatives can influence various cellular processes, potentially leading to therapeutic effects .
Biochemical Analysis
Biochemical Properties
2-Fluoro-6-(pyrrolidin-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidinyl group in the compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, potentially inhibiting or activating enzymatic functions. Additionally, this compound may interact with biomolecules such as nucleic acids, affecting their stability and function .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. This, in turn, can impact cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound may affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and dipole-dipole interactions. This can lead to the inhibition or activation of enzymes by stabilizing or destabilizing their active conformations. Additionally, this compound may influence gene expression by binding to transcription factors or DNA, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, potentially resulting in altered cell behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhanced cellular function or protection against stress. At higher doses, this compound can induce toxic or adverse effects, including cellular damage, inflammation, and organ dysfunction. Threshold effects are often observed, where a specific dosage range elicits a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, conjugation, and hydrolysis. These metabolic processes can influence the compound’s bioavailability, activity, and toxicity. Additionally, this compound may affect metabolic flux and metabolite levels, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound may be actively transported into cells via membrane transporters or passively diffuse across cell membranes. Once inside the cell, it can bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production. The subcellular localization of this compound can significantly influence its biochemical and cellular effects .
Properties
IUPAC Name |
2-fluoro-6-pyrrolidin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-8-4-3-5-9(10(8)12)13-6-1-2-7-13/h3-5H,1-2,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVQQZPSWPXPGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.